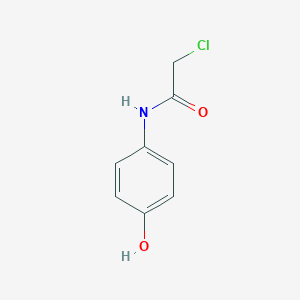
2-ethyl-3-methyl-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-3-methyl-4(3H)-quinazolinone is a heterocyclic organic compound with the molecular formula C₁₁H₁₂N₂O. It belongs to the quinazolinone family, which is known for its diverse biological activities and significant pharmacological properties . This compound is characterized by a quinazolinone core structure with ethyl and methyl substituents at the 2 and 3 positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-3-methyl-4(3H)-quinazolinone typically involves the amidation and cyclization of 2-aminobenzoic acid derivatives. One common method includes the following steps :
Amidation: 2-aminobenzoic acid derivatives are coupled with the appropriate acid chloride to generate substituted anthranilates.
Cyclization: The substituted anthranilates undergo cyclization by treatment with acetic anhydride under reflux to afford benzoxazin-4-ones.
Formation of Quinazolinone: The benzoxazinones are then treated with ammonia solution to yield the quinazolinone derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave-assisted synthesis, metal-mediated reactions, and phase-transfer catalysis are employed to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-3-methyl-4(3H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can convert quinazolinones to their corresponding amines.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
2-ethyl-3-methyl-4(3H)-quinazolinone has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: It is utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-ethyl-3-methyl-4(3H)-quinazolinone involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as tyrosine kinases and poly(ADP-ribose) polymerase (PARP), leading to the modulation of cell signaling pathways and induction of apoptosis in cancer cells . The compound’s ability to interact with multiple targets makes it a versatile agent in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4-one: A parent compound with similar biological activities.
2-Methylquinazolin-4-one: A derivative with a methyl group at the 2 position.
3-Methylquinazolin-4-one: A derivative with a methyl group at the 3 position.
Uniqueness
2-ethyl-3-methyl-4(3H)-quinazolinone is unique due to its specific substitution pattern, which imparts distinct biological activities and pharmacological properties. The presence of both ethyl and methyl groups enhances its interaction with molecular targets, making it a valuable compound in drug discovery and development .
Properties
CAS No. |
58718-53-9 |
|---|---|
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2-ethyl-3-methylquinazolin-4-one |
InChI |
InChI=1S/C11H12N2O/c1-3-10-12-9-7-5-4-6-8(9)11(14)13(10)2/h4-7H,3H2,1-2H3 |
InChI Key |
QCKGJLGHIVZYGZ-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=CC=CC=C2C(=O)N1C |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=O)N1C |
Key on ui other cas no. |
58718-53-9 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


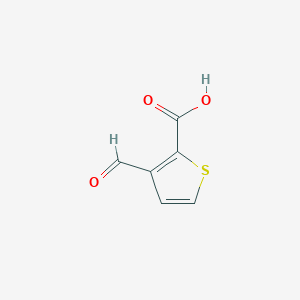
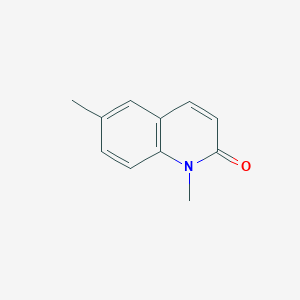
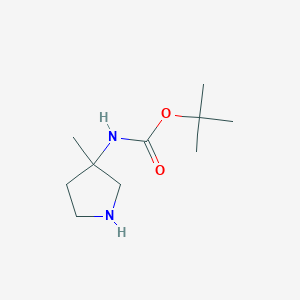
![2-(4-Chlorophenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B183128.png)
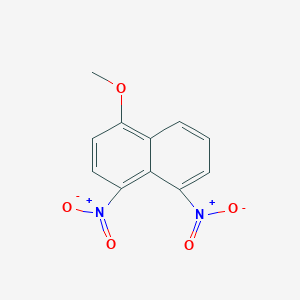
![N-[(2-methoxyphenyl)methyl]-4-methylaniline](/img/structure/B183131.png)
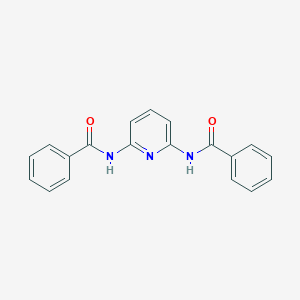

![2-[(5-Chloro-2-methylphenyl)carbamoyl]benzoic acid](/img/structure/B183137.png)



